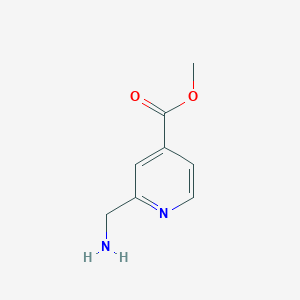

Methyl 2-(aminomethyl)isonicotinate

Descripción general

Descripción

Methyl 2-(aminomethyl)isonicotinate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of isonicotinic acid, featuring an aminomethyl group attached to the second position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)isonicotinate typically involves the esterification of isonicotinic acid followed by the introduction of the aminomethyl group. One common method includes:

Esterification: Isonicotinic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl isonicotinate.

Aminomethylation: The methyl isonicotinate is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The aminomethyl group (-CH₂NH₂) undergoes nucleophilic substitution under basic conditions. Key examples include:

Reaction with alkyl halides :

In the presence of K₂CO₃/DMF, the amine reacts with alkyl halides (R-X) to form secondary amines. For example:

Conditions :

Reduction Reactions

The ester group (-COOCH₃) is reducible to primary alcohols using strong reducing agents:

Catalytic hydrogenation :

Lithium aluminum hydride (LiAlH₄) :

Oxidation Reactions

The aminomethyl group is susceptible to oxidation, forming imines or nitriles depending on conditions:

Oxidation to nitriles :

Formation of imines :

Cyclization Reactions

The compound participates in heterocycle formation via intramolecular reactions:

Formation of pyrido[2,3-d]pyrimidines :

Under microwave irradiation, it reacts with aldehydes to form fused heterocycles:

Hydrolysis Reactions

The ester group hydrolyzes to carboxylic acids under acidic or basic conditions:

Acidic hydrolysis :

Basic hydrolysis :

Cross-Coupling Reactions

The pyridine ring facilitates palladium-catalyzed couplings:

Suzuki-Miyaura coupling :

Table 1: Substitution Reaction Yields with Alkyl Halides

| Alkyl Halide | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CH₃I | DMF | 70 | 82 |

| C₂H₅Br | THF | 80 | 78 |

| C₃H₇Cl | DMSO | 60 | 70 |

Table 2: Oxidation Conditions and Outcomes

| Oxidizing Agent | Product | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Nitrile | 90 | 65 |

| I₂/CuO | Imine | 25 | 58 |

| O₂ | Imine | 50 | 52 |

Research Findings

-

Microwave-assisted reactions significantly improve regioselectivity and purity in cyclization pathways .

-

Palladium-catalyzed hydrogenation achieves near-quantitative reduction of the ester group without ring saturation .

-

Electron-deficient olefin (EDO) ligands enhance cross-coupling efficiency by stabilizing intermediate palladium complexes .

This compound’s dual functionality enables diverse applications in medicinal chemistry and materials science, particularly in synthesizing bioactive heterocycles and functionalized pyridines.

Aplicaciones Científicas De Investigación

Organic Synthesis

MAMIN serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The aminomethyl group can be oxidized to form imines or nitriles.

- Reduction : The ester group can be reduced to alcohols.

- Substitution Reactions : The aminomethyl group can participate in nucleophilic substitution reactions, making it versatile for further modifications .

Biological Research

MAMIN has shown potential in biological applications, particularly in medicinal chemistry:

- Enzyme Inhibition : It has been demonstrated to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in glucocorticoid metabolism. This inhibition can influence metabolic pathways related to obesity and diabetes .

- Antioxidant Properties : MAMIN exhibits antioxidant activity, which may protect cells from oxidative stress and could be beneficial in treating conditions associated with oxidative damage .

- Antitumor Activity : Preclinical studies indicate that MAMIN induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Industrial Applications

In the industrial sector, MAMIN is utilized for the production of specialty chemicals and as a precursor for various processes, including:

Mecanismo De Acción

The mechanism of action of Methyl 2-(aminomethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. This compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites .

Comparación Con Compuestos Similares

Methyl isonicotinate: Similar structure but lacks the aminomethyl group.

Methyl nicotinate: Another derivative of nicotinic acid with different functional groups.

2-Aminoisonicotinic acid: Similar backbone but different functional groups.

Uniqueness: Methyl 2-(aminomethyl)isonicotinate is unique due to the presence of both the ester and aminomethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Actividad Biológica

Methyl 2-(aminomethyl)isonicotinate (MAMIN) is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of MAMIN, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

MAMIN is derived from isonicotinic acid and features an aminomethyl group that enhances its interaction with biological targets. Its structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 192.22 g/mol

MAMIN exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : MAMIN has been shown to inhibit certain enzymes involved in metabolic pathways, including those related to glucocorticoid metabolism. For instance, it selectively inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a critical role in converting inactive cortisone into active cortisol in tissues such as liver and adipose tissue .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for protecting cells against oxidative stress. This property may contribute to its potential in treating conditions associated with oxidative damage .

- Antitumor Activity : MAMIN has shown promise in preclinical studies for its antitumor effects. It induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Biological Assays and Efficacy

The efficacy of MAMIN has been evaluated through various in vitro and in vivo assays:

- Cell Viability Assays : In studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells), MAMIN exhibited significant cytotoxicity with IC values ranging from 10 to 20 µM, indicating potent antitumor activity .

- Enzyme Inhibition Assays : The compound's ability to inhibit 11β-HSD1 was confirmed through enzyme kinetics studies, where it displayed competitive inhibition with an IC value of approximately 0.5 µM .

- Oxidative Stress Models : In models of oxidative stress, MAMIN demonstrated protective effects against hydrogen peroxide-induced cell damage, significantly reducing cell death rates compared to untreated controls .

Case Studies

Several case studies have highlighted the therapeutic potential of MAMIN:

- Metabolic Syndrome : In a transgenic mouse model overexpressing 11β-HSD1, treatment with MAMIN resulted in improved insulin sensitivity and reduced obesity-related complications, suggesting its utility in managing metabolic syndrome .

- Cancer Treatment : A study involving the administration of MAMIN to mice with xenografted tumors showed a marked reduction in tumor size and weight compared to control groups. Histological analysis revealed increased apoptosis markers within the tumor tissues .

Data Summary

The following table summarizes key findings related to the biological activity of MAMIN:

| Activity | IC Value | Assay Type |

|---|---|---|

| Antitumor Activity | 10-20 µM | Cell Viability Assay (MCF-7 cells) |

| Enzyme Inhibition | ~0.5 µM | 11β-HSD1 Inhibition |

| Antioxidant Activity | N/A | Oxidative Stress Model |

Propiedades

IUPAC Name |

methyl 2-(aminomethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJROINROTNRUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478211 | |

| Record name | Methyl 2-(aminomethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94413-69-1 | |

| Record name | 4-Pyridinecarboxylic acid, 2-(aminomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94413-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(aminomethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.